N-Desmethyl Prochlorperazine-d8 Dimaleate
CAS No.: 1246817-68-4
Cat. No.: VC0196692
Molecular Formula: C27H22D8ClN3O8S
Molecular Weight: 600.11
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246817-68-4 |
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Molecular Formula | C27H22D8ClN3O8S |
Molecular Weight | 600.11 |
IUPAC Name | 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine |
Standard InChI | InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2/i8D2,9D2,12D2,13D2 |
SMILES | C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Appearance | Pale Yellow Solid |
Melting Point | 154-157°C |
Chemical Identification and Structural Characteristics
N-Desmethyl Prochlorperazine-d8 Dimaleate is a stable isotope-labeled derivative of Prochlorperazine, where eight deuterium atoms replace hydrogen atoms in the piperazine ring and adjacent regions. Its molecular formula is C₂₇H₂₂D₈ClN₃O₈S, and its molecular weight is 600.11 g/mol . The compound’s IUPAC name is 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine, and its SMILES notation is ClC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4C([2H])([2H])C([2H])([2H])NC([2H])([2H])C4([2H])[2H].
Property | Value | Source |
---|---|---|
CAS Number | 1246817-68-4 (free base) | |
Molecular Formula | C₂₇H₂₂D₈ClN₃O₈S | |
Molecular Weight | 600.11 g/mol | |
Melting Point | 154–157°C | |
Purity | >95% | |
Storage Temperature | +4°C | |
Appearance | Pale yellow solid |
The deuterium labeling enhances the compound’s utility in mass spectrometry (MS) and chromatographic analyses by reducing isotopic interference, enabling precise quantification of Prochlorperazine and its metabolites in biological matrices .
Synthesis and Pharmacological Context
N-Desmethyl Prochlorperazine-d8 Dimaleate is synthesized through deuterium labeling of the parent drug, Prochlorperazine. Prochlorperazine (CAS 84-02-6) is a dopamine D₂ receptor antagonist with antiemetic and antipsychotic properties . Its metabolism involves N-demethylation to form N-Desmethyl Prochlorperazine, which is further metabolized via sulfoxidation and hydroxylation .
The deuterated analog is critical for studying these metabolic pathways. By introducing deuterium, researchers can distinguish between the parent drug and its metabolites in complex biological samples, improving the accuracy of pharmacokinetic models .
Applications in Analytical Chemistry
Internal Standard in Quantitative Analysis
The compound’s primary role is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) for quantifying Prochlorperazine and its metabolites. Its stable isotope labeling minimizes matrix effects and ensures reliable calibration curves, which are essential for compliance with regulatory standards (e.g., USP, EP) .
Key Advantages:
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Isotopic Purity: Deuterium labeling prevents overlap with endogenous compounds, reducing false positives.
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Regulatory Compliance: Used in method validation (AMV) and quality control (QC) during drug synthesis and formulation .
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Traceability: Aligns with pharmacopeial standards, ensuring reproducibility across laboratories .
Pharmacokinetic and Metabolic Studies
N-Desmethyl Prochlorperazine-d8 Dimaleate is integral to elucidating Prochlorperazine’s metabolic fate. For example:
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Metabolite Identification: In studies involving human liver microsomes, the compound aids in identifying phase I and II metabolites, such as sulfoxides and glucuronides .
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Bioavailability Assessments: It enables precise measurement of drug concentrations in plasma, urine, and tissue samples, critical for optimizing dosing regimens.
Case Study: Finn et al. (2005)
Finn et al. utilized N-Desmethyl Prochlorperazine-d8 Dimaleate to validate an LC-MS/MS method for monitoring Prochlorperazine in clinical trials. The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL, demonstrating the compound’s utility in high-throughput analysis .
Comparative Analysis with Related Compounds
N-Desmethyl Prochlorperazine-d8 Dimaleate differs from other Prochlorperazine-related compounds in its isotopic labeling and application scope. Below is a comparison with key analogs:
Compound | CAS Number | Application | Key Feature |
---|---|---|---|
Prochlorperazine dimaleate | 84-02-6 | Therapeutic use (antipsychotic/antiemetic) | Parent drug; dopamine D₂ antagonist |
4-Chloro Perazine-d8 | PA STI 020290 | Metabolite reference standard | Deuterated piperazine ring |
Prochlorperazine-d8 Dimaleate | PA STI 074910 | Stable isotope-labeled parent drug | Full deuterium labeling |
N-Desmethyl Prochlorperazine-d8 Dimaleate is uniquely tailored for metabolite analysis, unlike Prochlorperazine-d8 Dimaleate, which targets the parent drug .
Research Gaps and Future Directions
While the compound is well-established in analytical workflows, opportunities exist for expanding its utility:
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Novel Analytical Techniques: Integration with advanced MS platforms (e.g., HRMS) to improve resolution and sensitivity.
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Toxicokinetic Studies: Assessing deuterium’s impact on metabolic pathways in preclinical models.
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Global Regulatory Harmonization: Standardizing protocols for QC across regions.
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